One of the primary research areas for 1,2-benzenedimethanol is its use as a building block for polymers and resins. Its diol functionality allows it to undergo condensation reactions with diacids or diisocyanates to form polyesters or polyurethanes, respectively []. These polymers can possess valuable properties like good thermal stability, mechanical strength, and chemical resistance, making them suitable for various applications such as coatings, adhesives, and engineering plastics [].
1,2-Benzenedimethanol, also known as o-xylene-α,α'-diol or phthalyl alcohol, is an organic compound with the molecular formula and a molecular weight of approximately 138.16 g/mol. This compound features two hydroxymethyl groups attached to a benzene ring, specifically at the 1 and 2 positions. It appears as a crystalline solid with a melting point between 63-64 °C and displays a boiling point of 140 °C at a pressure of 0.8 Torr .
The compound is soluble in various organic solvents and exhibits significant biological activity, making it of interest in both industrial and research applications.
Additionally, it can act as a reducing agent in specific reactions, such as the Cannizzaro reaction, where it may lead to the formation of phthalic acid and other byproducts .
1,2-Benzenedimethanol exhibits notable biological properties. Studies indicate that it acts as an inhibitor for certain cytochrome P450 enzymes (CYP1A2 and CYP3A4), which are crucial for drug metabolism in humans. This inhibition suggests potential implications for drug interactions and metabolic pathways . Furthermore, its solubility profile indicates high gastrointestinal absorption potential, making it relevant for pharmacological applications.
The synthesis of 1,2-benzenedimethanol can be achieved through various methods:
1,2-Benzenedimethanol finds applications across various fields:
Research on interaction studies involving 1,2-benzenedimethanol has primarily focused on its inhibition effects on cytochrome P450 enzymes. These studies are crucial for understanding how this compound might influence the metabolism of other drugs when co-administered. The potential for drug-drug interactions highlights the importance of studying this compound in pharmacology .
Several compounds share structural similarities with 1,2-benzenedimethanol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,3-Benzenedimethanol | C8H10O2 | Hydroxymethyl groups at positions 1 and 3 |
1,4-Benzenedimethanol | C8H10O2 | Hydroxymethyl groups at positions 1 and 4 |
Bisphenol A | C15H16O2 | Contains two phenolic hydroxyl groups; used in plastics |
Resorcinol | C6H6O2 | Contains two hydroxyl groups on a benzene ring; used in dyes |
While these compounds share similar functional groups or structural motifs, 1,2-benzenedimethanol is unique due to its specific position of hydroxymethyl groups on the benzene ring, which influences its chemical reactivity and biological activity distinctly compared to others listed above .
1,2-Benzenedimethanol, also known by its IUPAC name [2-(hydroxymethyl)phenyl]methanol, is an organic compound with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.17 g/mol [1] [2]. This compound features two hydroxymethyl groups (-CH₂OH) attached to adjacent positions on a benzene ring, creating a unique molecular structure with distinctive physicochemical properties [3]. At standard room temperature (20°C), 1,2-Benzenedimethanol exists as a solid, appearing as a white to light yellow crystalline powder [1] [5].
Table 1: Fundamental Physical Properties of 1,2-Benzenedimethanol
Property | Value |
---|---|
Chemical Formula | C₈H₁₀O₂ |
Molecular Weight | 138.17 g/mol |
Physical State (20°C) | Solid |
Appearance | White to light yellow powder to crystal |
CAS Number | 612-14-6 |
IUPAC Name | [2-(hydroxymethyl)phenyl]methanol |
The melting point of 1,2-Benzenedimethanol has been experimentally determined to fall within the range of 61-66°C, with various sources reporting slightly different ranges: 61-64°C, 62-66°C, and 63-65°C [1] [4] [8]. This variation may be attributed to differences in sample purity, measurement techniques, or the presence of trace impurities that can affect the melting behavior [2] [5]. The relatively narrow melting range suggests a high degree of purity in commercial samples, which typically exceed 98% purity [1] [3].
The boiling point of 1,2-Benzenedimethanol is reported as 145°C at a reduced pressure of 3 mmHg [1] [4]. When extrapolated to standard atmospheric pressure, the compound has an estimated boiling point of approximately 291°C [8] [10]. This high boiling point is consistent with the presence of two hydroxyl groups capable of forming hydrogen bonds, which significantly increase the energy required for vaporization [2] [11].
The density of 1,2-Benzenedimethanol has been reported to range between 1.0742 and 1.18 g/cm³ [2] [5]. This variation may be attributed to different measurement techniques, temperatures, or sample purities used in the determinations [5]. The relatively high density compared to water reflects the compact molecular structure and the presence of the aromatic ring system [2] [3].
The refractive index of 1,2-Benzenedimethanol falls within the range of 1.5590 to 1.583 [2] [5]. This parameter is important for optical applications and provides insight into the compound's molecular polarizability and light-interacting properties [5]. The relatively high refractive index is characteristic of aromatic compounds containing hydroxyl groups, which contribute to increased molecular polarizability [2] [3].
The viscosity of 1,2-Benzenedimethanol exhibits strong temperature dependence, decreasing significantly as temperature increases [7]. Experimental measurements and calculated properties reveal that the viscosity ranges from 0.0100764 Pa·s at 340.50 K to 0.0000345 Pa·s at 598.46 K [7]. This pronounced temperature dependence follows the expected trend for organic compounds, where molecular mobility increases with temperature [7] [12].
Table 2: Viscosity of 1,2-Benzenedimethanol at Different Temperatures
Temperature (K) | Viscosity (Pa·s) |
---|---|
340.50 | 0.0100764 |
383.49 | 0.0023013 |
426.49 | 0.0007079 |
469.48 | 0.0002702 |
512.47 | 0.0001212 |
555.47 | 0.0000616 |
598.46 | 0.0000345 |
While direct measurements of surface tension for 1,2-Benzenedimethanol are limited in the scientific literature, estimates based on structurally similar compounds suggest a value in the range of 40-50 mN/m [6] [7]. This estimation is consistent with other aromatic diols, which typically exhibit surface tensions higher than simple alcohols due to stronger intermolecular forces arising from the aromatic system and multiple hydroxyl groups [6] [7].
1,2-Benzenedimethanol demonstrates good solubility across a range of solvents, making it versatile for various applications [2] [3]. Its solubility in water is quantified at approximately 158 g/L, indicating significant hydrophilicity despite containing an aromatic ring [2] [11]. This substantial water solubility can be attributed to the presence of two hydroxyl groups that can form hydrogen bonds with water molecules [3] [11].
The compound exhibits excellent solubility in methanol, described as "almost transparent" in solution, suggesting near-complete dissolution [1] [9]. This high solubility in methanol is consistent with the structural similarity between the hydroxyl groups of the compound and the solvent [1] [3]. Additionally, 1,2-Benzenedimethanol is soluble in other common organic solvents including ethanol, ether, benzene, toluene, and dimethyl sulfoxide (DMSO) [2] [3] [19].
Table 3: Solubility Profile of 1,2-Benzenedimethanol in Various Solvents
Solvent | Solubility | Notes |
---|---|---|
Water | 158 g/L | Good water solubility |
Methanol | Highly soluble (almost transparent) | Excellent solubility |
Ethanol | Soluble | Good solubility |
Ether | Soluble | Good solubility |
Benzene | Soluble | Good solubility |
Toluene | Soluble | Good solubility |
DMSO | Soluble | Good solubility |
The solvation behavior of 1,2-Benzenedimethanol is primarily governed by its ability to form hydrogen bonds through its hydroxyl groups, while the aromatic ring contributes to π-interactions with appropriate solvents [3] [19]. This dual nature—hydrophilic hydroxyl groups and a hydrophobic aromatic ring—explains its broad solubility profile across both polar and non-polar solvents [2] [3].
The thermodynamic properties of 1,2-Benzenedimethanol provide crucial insights into its behavior under various conditions and its potential for chemical reactions [7] [12]. The standard enthalpy of formation (ΔfH° gas) for 1,2-Benzenedimethanol in the gas phase has been calculated to be -287.85 kJ/mol using the Joback method [7]. This negative value indicates that the formation of the compound from its elements in their standard states is exothermic [7] [12].
The Gibbs free energy of formation (ΔfG°) for 1,2-Benzenedimethanol is -154.38 kJ/mol, also calculated using the Joback method [7]. This negative value indicates the thermodynamic stability of the compound relative to its constituent elements under standard conditions [7] [12].
The enthalpy of fusion (ΔfusH°) for 1,2-Benzenedimethanol is 18.30 kJ/mol, representing the energy required to convert the solid compound to its liquid state at its melting point [7]. The enthalpy of vaporization (ΔvapH°) is significantly higher at 69.70 kJ/mol, reflecting the substantial energy needed to overcome the intermolecular forces, particularly hydrogen bonding, during the transition from liquid to gas phase [7] [12].
Table 4: Thermodynamic Properties of 1,2-Benzenedimethanol
Thermodynamic Property | Value | Source |
---|---|---|
Standard Enthalpy of Formation (ΔfH° gas) | -287.85 kJ/mol | Joback Calculated Property |
Gibbs Free Energy of Formation (ΔfG°) | -154.38 kJ/mol | Joback Calculated Property |
Enthalpy of Fusion (ΔfusH°) | 18.30 kJ/mol | Joback Calculated Property |
Enthalpy of Vaporization (ΔvapH°) | 69.70 kJ/mol | Joback Calculated Property |
Critical Temperature (Tc) | 785.86 K (512.71°C) | Joback Calculated Property |
Critical Pressure (Pc) | 4528.58 kPa | Joback Calculated Property |
Critical Density (ρc) | 0.413 m³/kmol | Joback Calculated Property |
Heat Capacity at Constant Pressure (Cp,gas) | 267.61-312.59 J/(mol·K) [598.46-785.86 K] | Joback Calculated Property |
Flash Point | 145.3°C | Reported Value |
The critical properties of 1,2-Benzenedimethanol include a critical temperature (Tc) of 785.86 K (512.71°C), a critical pressure (Pc) of 4528.58 kPa, and a critical density (ρc) of 0.413 m³/kmol [7] [12]. These parameters define the critical point beyond which distinct liquid and gas phases do not exist [7] [12].
The heat capacity at constant pressure (Cp,gas) for 1,2-Benzenedimethanol in the gas phase ranges from 267.61 to 312.59 J/(mol·K) over the temperature range of 598.46 to 785.86 K [7]. This property quantifies the amount of heat required to raise the temperature of the compound by one degree Kelvin at constant pressure [7] [12].
The crystalline structure of 1,2-Benzenedimethanol has been determined through X-ray crystallography and is recorded in the Crystallography Open Database (entry 3500068) [23]. The compound crystallizes in the monoclinic crystal system with the space group C 1 2/c 1 (No. 15) [23]. The unit cell parameters are as follows: a = 15.0049 ± 0.0006 Å, b = 7.5241 ± 0.0003 Å, c = 13.8287 ± 0.0009 Å, with angles α = 90°, β = 117.323 ± 0.001°, and γ = 90° [23]. The cell volume is 1387.06 ± 0.12 ų, and the crystal structure was determined at a temperature of 100 K using GaKα X-ray radiation with a wavelength of 1.34139 Å [23].
Table 5: Crystalline Structure of 1,2-Benzenedimethanol
Property | Value | Source |
---|---|---|
Crystal System | Monoclinic | Crystallography Open Database (COD 3500068) |
Space Group | C 1 2/c 1 (No. 15) | COD 3500068 |
Unit Cell Parameters (a) | 15.0049 ± 0.0006 Å | COD 3500068 |
Unit Cell Parameters (b) | 7.5241 ± 0.0003 Å | COD 3500068 |
Unit Cell Parameters (c) | 13.8287 ± 0.0009 Å | COD 3500068 |
Unit Cell Parameters (α) | 90° | COD 3500068 |
Unit Cell Parameters (β) | 117.323 ± 0.001° | COD 3500068 |
Unit Cell Parameters (γ) | 90° | COD 3500068 |
Cell Volume | 1387.06 ± 0.12 ų | COD 3500068 |
Cell Temperature | 100 K | COD 3500068 |
Diffraction Radiation Type | GaKα (X-ray) | COD 3500068 |
Diffraction Radiation Wavelength | 1.34139 Å | COD 3500068 |
Information regarding polymorphism in 1,2-Benzenedimethanol is limited in the scientific literature [13] [23]. The compound is known to form white to light yellow crystals or crystalline powder, but detailed studies on different polymorphic forms are not extensively documented [1] [5] [23]. The compound is reported to be stable at room temperature when stored in a cool, dark place (below 15°C) [1] [5].
Crystallization conditions for 1,2-Benzenedimethanol include recrystallization from various solvents such as water, ether, and petroleum ether [2] [13]. It has been reported that the compound can be purified by extraction in a Soxhlet apparatus with diethyl ether, followed by evaporation and recrystallization from hot petroleum ether [2]. Alternative purification methods involve dissolving the compound in diethyl ether, allowing the solution to evaporate until crystals form, then filtering and washing the colorless crystals with warm petroleum ether or pentane [2].
1,2-Benzenedimethanol contains two primary alcohol functional groups, which can act as weak acids under appropriate conditions [2] [14]. The predicted pKa value for 1,2-Benzenedimethanol is 13.96 ± 0.10, indicating that it is a very weak acid [2] [14]. This high pKa value is consistent with other primary alcohols, which typically have pKa values in the range of 14-16 [14].
Table 6: Acid-Base Characteristics of 1,2-Benzenedimethanol
Property | Value | Notes |
---|---|---|
pKa (Predicted) | 13.96 ± 0.10 | Predicted value |
Acid-Base Character | Weak acid (alcohol functional groups) | Hydroxyl groups can donate protons in strongly basic conditions |
pH in Aqueous Solution | Near neutral | Limited data available |
The acid-base behavior of 1,2-Benzenedimethanol is primarily determined by its hydroxyl groups, which can donate protons under strongly basic conditions [2] [14]. In aqueous solution, the compound is expected to exhibit a near-neutral pH, although specific experimental data on this property is limited [14]. The compound's ability to act as a hydrogen bond donor through its hydroxyl groups contributes to its acid-base characteristics and influences its interactions with other molecules [2] [3] [14].
Irritant